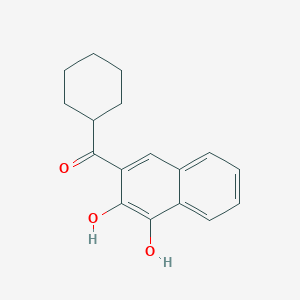
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone is an organic compound that features a cyclohexyl group attached to a naphthalene ring with two hydroxyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce hydroxyl groups at the 3 and 4 positions. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with the naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of cyclohexyl(3,4-dihydroxyphenyl)methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, dyes, and polymers.
作用機序
The mechanism of action of Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexyl group may influence the compound’s hydrophobicity and membrane permeability.
類似化合物との比較
Similar Compounds
Cyclohexyl(3,4-dihydroxyphenyl)methanone: Similar structure but with a phenyl ring instead of a naphthalene ring.
Cyclohexyl(3,4-dihydroxybenzyl)methanone: Similar structure but with a benzyl group instead of a naphthalene ring.
Uniqueness
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl rings
特性
CAS番号 |
65363-49-7 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC名 |
cyclohexyl-(3,4-dihydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H18O3/c18-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(19)17(14)20/h4-5,8-11,19-20H,1-3,6-7H2 |
InChIキー |
ARVHCOZNLJOFQD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)C2=CC3=CC=CC=C3C(=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



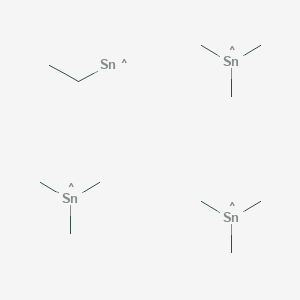

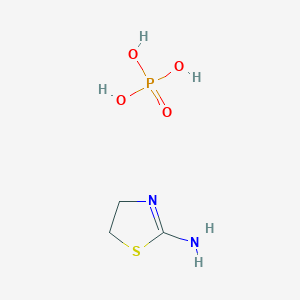
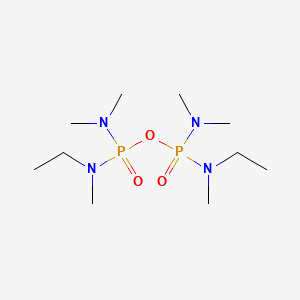
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
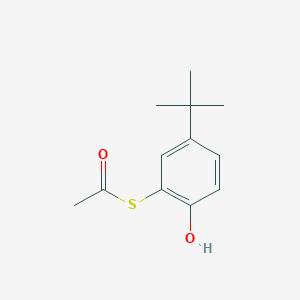
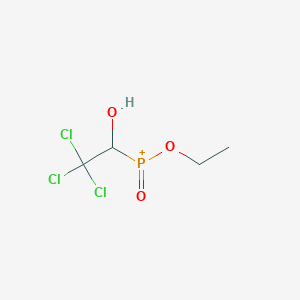
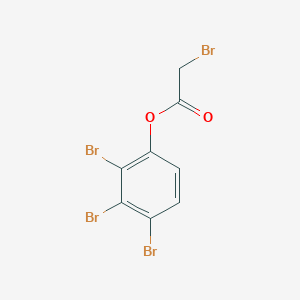
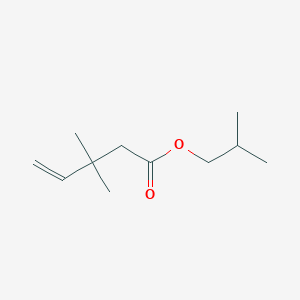
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)

